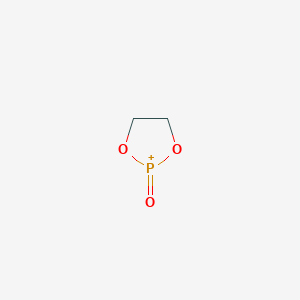

1,3,2-Dioxaphospholan-2-ium 2-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,2-dioxaphospholan-2-ium 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3P/c3-6-4-1-2-5-6/h1-2H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRPGFHRMFKIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CO[P+](=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905330 | |

| Record name | 2-Oxo-1,3,2-dioxaphospholan-2-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-11-8 | |

| Record name | 1,3,2-Dioxaphospholane, 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxo-1,3,2-dioxaphospholan-2-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,2-Dioxaphospholan-2-ium 2-oxide and its Precursors

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 1,3,2-dioxaphospholan-2-ium 2-oxide, a reactive cationic species, by focusing on the preparation of its key precursors. The synthesis of such cyclic phosphate derivatives is of significant interest in medicinal chemistry and drug development, where they can serve as versatile intermediates for the preparation of phospholipids, prodrugs, and other biologically active molecules.[1][2][3][4] This document delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters that govern the successful synthesis of these valuable compounds.

Introduction: The Significance of Cyclic Phosphate Esters

Cyclic phosphate esters, particularly the five-membered 1,3,2-dioxaphospholane ring system, are a class of compounds with considerable utility in organic synthesis and medicinal chemistry. Their inherent ring strain makes them more reactive than their acyclic counterparts, enabling a range of chemical transformations.[5] The introduction of a positive charge on the phosphorus atom, as in the titular this compound, would further enhance this reactivity, creating a potent electrophilic phosphorylating agent. Such species are of interest for the development of novel therapeutic agents and as tools for biological investigations.[3][4] This guide will focus on the practical synthesis of key precursors that can potentially lead to this cationic species.

Synthetic Pathways to 2-Substituted-1,3,2-dioxaphospholane 2-oxides

The synthesis of the target "ium" species logically begins with the preparation of stable, neutral 2-substituted-1,3,2-dioxaphospholane 2-oxide precursors. The most common and versatile of these is 2-chloro-1,3,2-dioxaphospholane 2-oxide.

Synthesis of the Key Intermediate: 2-Chloro-1,3,2-dioxaphospholane 2-oxide

This crucial precursor can be synthesized via two primary routes, each with its own advantages and considerations.

Method A: From Phosphorus Trichloride and Ethylene Glycol with Subsequent Oxidation

This two-step method first involves the formation of 2-chloro-1,3,2-dioxaphospholane, which is then oxidized to the final product.[6][7]

Experimental Protocol: Synthesis of 2-Chloro-1,3,2-dioxaphospholane [8]

-

Materials:

-

Ethylene glycol (9.3 g)

-

Pyridine (22.0 g)

-

Phosphorus trichloride (20.62 g)

-

Anhydrous diethyl ether (50 ml)

-

-

Procedure:

-

In a reaction flask, dissolve ethylene glycol and pyridine in anhydrous diethyl ether.

-

Cool the mixture to between -16°C and -17°C with constant stirring.

-

Slowly add phosphorus trichloride to the reaction mixture.

-

After the addition is complete, allow the mixture to stir at room temperature for approximately 1.5 hours. Pyridine hydrochloride will precipitate during the reaction.

-

Isolate the ether solution of 2-chloro-1,3,2-dioxaphospholane by filtration to remove the precipitate.

-

The desired product can be further purified by simple distillation.

-

Oxidation to 2-Chloro-1,3,2-dioxaphospholane 2-oxide

The resulting 2-chloro-1,3,2-dioxaphospholane is then oxidized to the pentavalent phosphate. This can be achieved by bubbling dry oxygen through the solution of the phosphite.

Experimental Protocol: Oxidation [6][7]

-

Materials:

-

2-Chloro-1,3,2-dioxaphospholane solution from the previous step.

-

Dry oxygen gas.

-

-

Procedure:

-

Ensure the reaction setup is under a dry atmosphere.

-

Bubble dry oxygen gas through the solution of 2-chloro-1,3,2-dioxaphospholane.

-

Monitor the reaction progress (e.g., by ³¹P NMR spectroscopy) until the starting material is consumed.

-

The crude product can be purified by vacuum distillation.

-

Method B: Direct Synthesis from Phosphoryl Chloride and Ethylene Glycol

A more direct, one-pot synthesis can be achieved by reacting ethylene glycol with phosphoryl chloride (POCl₃).[9]

Experimental Protocol: Direct Synthesis [9]

-

Materials:

-

Ethylene glycol (310 g)

-

Anhydrous dichloromethane (350 g)

-

Phosphoryl chloride (770 g) dissolved in anhydrous dichloromethane (300 g)

-

-

Procedure:

-

In a 2000 mL three-necked flask, combine ethylene glycol and anhydrous dichloromethane. Cool the mixture to 0°C and stir for 30 minutes until the solution is clear.

-

Slowly add the solution of phosphoryl chloride in dichloromethane to the flask via a dropping funnel, maintaining the reaction temperature at 0°C. A large amount of HCl gas will be evolved.

-

After the addition is complete, continue stirring the reaction mixture for 12-14 hours at 0°C.

-

Remove the dichloromethane by distillation under normal pressure to obtain a pale yellow liquid.

-

Purify the crude product by vacuum distillation at 80°C to yield 2-chloro-1,3,2-dioxaphospholane 2-oxide as a colorless, transparent liquid.

-

Data Presentation: Comparison of Synthetic Routes

| Parameter | Method A (Two-Step) | Method B (One-Step) |

| Starting Materials | Ethylene glycol, PCl₃, Pyridine, O₂ | Ethylene glycol, POCl₃ |

| Key Steps | Cyclization followed by oxidation | Direct cyclization |

| Reaction Time | Longer (two separate steps) | Shorter (one-pot) |

| Yield | Generally good | Reported up to 92%[9] |

| Safety Considerations | Use of PCl₃ (highly corrosive) | Use of POCl₃ (corrosive) and evolution of HCl gas |

Visualization of Synthetic Pathways

Caption: Synthetic routes to 2-chloro-1,3,2-dioxaphospholane 2-oxide.

Synthesis of 2-Alkoxy-1,3,2-dioxaphospholane 2-oxides

These derivatives are also important and can be synthesized from 2-chloro-1,3,2-dioxaphospholane 2-oxide by reaction with an appropriate alcohol.

Experimental Protocol: Synthesis of 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide

-

Materials:

-

2-Chloro-1,3,2-dioxaphospholane 2-oxide

-

Ethanol

-

A non-nucleophilic base (e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane)

-

-

Procedure:

-

Dissolve 2-chloro-1,3,2-dioxaphospholane 2-oxide in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0°C.

-

Slowly add a solution of ethanol and the non-nucleophilic base in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or NMR).

-

Filter the reaction mixture to remove the salt byproduct.

-

Remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation.

-

Proposed Synthesis of this compound

The synthesis of the target cationic species, this compound, is not a widely documented procedure. However, based on fundamental principles of organophosphorus chemistry, a plausible synthetic route can be proposed. This would involve the generation of the cation from a stable precursor, most likely 2-chloro-1,3,2-dioxaphospholane 2-oxide, through the abstraction of the chloride anion.

Mechanistic Rationale

The phosphorus-chlorine bond in 2-chloro-1,3,2-dioxaphospholane 2-oxide is polarized, with the phosphorus atom being electrophilic. The use of a strong Lewis acid, which acts as a halide abstractor, can facilitate the departure of the chloride ion, leaving behind a positively charged phosphorus center within the five-membered ring.

Proposed Synthetic Approach

A suitable Lewis acid, such as antimony pentachloride (SbCl₅) or aluminum trichloride (AlCl₃), could be employed to abstract the chloride from 2-chloro-1,3,2-dioxaphospholane 2-oxide. The resulting product would be a salt of the this compound cation with a complex counter-anion (e.g., [SbCl₆]⁻ or [AlCl₄]⁻).

Hypothetical Experimental Protocol: Synthesis of this compound Hexachloroantimonate

-

Materials:

-

2-Chloro-1,3,2-dioxaphospholane 2-oxide

-

Antimony pentachloride (SbCl₅)

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane or sulfur dioxide)

-

-

Procedure (handle with extreme caution under inert atmosphere):

-

In a scrupulously dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-1,3,2-dioxaphospholane 2-oxide in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., -78°C).

-

Slowly add a stoichiometric amount of antimony pentachloride to the cooled solution with vigorous stirring.

-

A precipitate of the salt is expected to form.

-

Allow the reaction to proceed at low temperature for a defined period.

-

Isolate the solid product by filtration under inert atmosphere.

-

Wash the precipitate with a small amount of cold, anhydrous solvent.

-

Dry the product under high vacuum.

-

-

Characterization: The resulting salt should be characterized by spectroscopic methods, particularly ³¹P NMR, where a significant downfield shift of the phosphorus signal is expected due to the positive charge.

Visualization of the Proposed Synthesis

Caption: Proposed synthesis of the target cationic species.

Concluding Remarks and Future Outlook

The synthesis of 2-substituted-1,3,2-dioxaphospholane 2-oxides, particularly the 2-chloro derivative, is well-established and provides a reliable entry point into this class of compounds. While the direct synthesis of the this compound cation is not a standard procedure, the proposed method of chloride abstraction by a strong Lewis acid offers a chemically sound and logical approach. The successful synthesis and isolation of this reactive cationic species would open new avenues for the development of highly efficient phosphorylating agents and novel biologically active molecules. Further research is warranted to validate this proposed synthetic route and to explore the reactivity and potential applications of this intriguing cationic phosphorus compound in drug development and beyond.

References

- ChemicalBook. (n.d.). 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis. Retrieved from a relevant chemical supplier's website.

- Ningbo Inno Pharmchem Co., Ltd. (2025, March 2). 2-Chloro-1,3,2-dioxaphospholane-2-oxide: Comprehensive Overview and Applications. Retrieved from a relevant chemical supplier's website.

- Google Patents. (n.d.). Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide.

- ChemicalBook. (n.d.). 2-Chloro-1,3,2-dioxaphospholane-2-oxide(6609-64-9) 1H NMR. Retrieved from a relevant chemical supplier's website.

- Aimakov, O. A., Belgara, A. B., & Nurmukhanbetova, N. N. (2017). Synthesis of 1,3,2-Dioxoazaphospholanes. Eurasian Scientific Union, 1(65), 261.

- Rautio, J., et al. (2008). Novel Cyclic Phosphate Prodrug Approach for Cytochrome P450-activated Drugs Containing an Alcohol Functionality. Journal of Medicinal Chemistry, 51(14), 4064-4070.

- Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Journal of Medicinal Chemistry, 51(8), 2328-2345.

- Faria, M., et al. (2017). Biologic activity of cyclic and caged phosphates: a review. Journal of Applied Toxicology, 37(1), 13-22.

- PubChem. (n.d.). 2-Chloro-1,3,2-dioxaphospholane 2-oxide.

-

Sigma-Aldrich. (n.d.). 2-Chloro-1,3,2-dioxaphospholane 2-oxide. Retrieved from .

- Li, J., & Faria, M. (2017). Biologic activity of cyclic and caged phosphates: a review. Journal of Applied Toxicology, 37(1), 13-22.

- Filo. (2025, June 19). Question: What is the reaction between ethylene glycol and phosphorus trichloride (PCl3)?

- Filo. (2025, June 19). Reaction of Ethylene Glycol with PCl3.

- Google Patents. (n.d.). WO2024079437A1 - Method of synthesis of chloro-oxo-dioxaphospholane oxides and derivates.

- Dove, A. P., & Waymouth, R. M. (2014). Synthesis and Topological Trapping of Cyclic Poly(alkylene phosphates). Macromolecules, 47(23), 8215-8223.

- ChemicalBook. (n.d.). 2-Chloro-1,3,2-dioxaphospholane(822-39-9) 1H NMR spectrum. Retrieved from a relevant chemical supplier's website.

-

ResearchGate. (n.d.). Synthetic pathways to the cyclic phosphate esters. Retrieved from .

-

Thermo Fisher Scientific. (n.d.). 2-Chloro-1,3,2-dioxaphospholane-2-oxide, 95%. Retrieved from .

- Hedrick, J. L., & Waymouth, R. M. (2014). Synthesis and Topological Trapping of Cyclic Poly(alkylene phosphates).

- Binyamin, I., Meidan-Shani, S., & Ashkenazi, N. (2018). Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. Beilstein Journal of Organic Chemistry, 14, 2836-2844.

-

ResearchGate. (n.d.). Chemical structures of 2-methoxy-1,3,2-dioxaphospholane 2-oxide (1),.... Retrieved from .

- Google Patents. (n.d.). US5372627A - Processes for producing ethylene glycol phosphate esters and foliar fertilizers containing same.

-

ResearchGate. (n.d.). Formation of Poly(ethylene phosphates) in Polycondensation of H3PO4 with Ethylene Glycol. Kinetic and Mechanistic Study. Retrieved from .

- Penczek, S., et al. (1995). High molecular weight poly(2-methoxy-1,3,2-dioxaphospholane 2-oxide) by ring-opening catalysis of tertiary amines. Initiation and stepwise propagation mechanisms as studied by the stoichiometric reaction with triethylamine. Macromolecules, 28(15), 5121-5127.

Sources

- 1. Novel cyclic phosphate prodrug approach for cytochrome P450-activated drugs containing an alcohol functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. khazna.ku.ac.ae [khazna.ku.ac.ae]

- 4. Biologic activity of cyclic and caged phosphates: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors [beilstein-journals.org]

- 6. nbinno.com [nbinno.com]

- 7. CN102775446A - Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide - Google Patents [patents.google.com]

- 8. omicsonline.org [omicsonline.org]

- 9. 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Structural Analysis of the 1,3,2-Dioxaphospholane 2-Oxide Core

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,2-dioxaphospholane 2-oxide scaffold is a five-membered heterocyclic system featuring a pentavalent phosphorus atom. This core structure is a cornerstone in the synthesis of a multitude of organophosphorus compounds, ranging from biologically crucial phospholipids to industrial flame retardants and agrochemicals.[1] The reactivity of this strained ring system, often leveraged through highly reactive intermediates like 2-chloro-1,3,2-dioxaphospholane 2-oxide, makes a thorough understanding of its structural and stereochemical properties paramount for predictable and efficient chemical design. This guide provides a comprehensive analysis of the key structural features of the 1,3,2-dioxaphospholane 2-oxide core, detailing the application of modern analytical techniques for its characterization. While the formal name "1,3,2-Dioxaphospholan-2-ium 2-oxide" refers to the parent cationic species, this guide will focus on the analysis of its more common and stable neutral derivatives, which serve as the primary exemplars for the elucidation of the core structure.

Foundational Chemistry: Synthesis and Properties

The 1,3,2-dioxaphospholane 2-oxide ring is typically synthesized via cyclization. The most prevalent and industrially significant method involves the reaction of ethylene glycol with a phosphorus oxyhalide, most commonly phosphorus oxychloride (POCl₃), often in a non-aqueous solvent like dichloromethane.[2] This reaction proceeds via the formation of a dichlorophosphate intermediate which then undergoes intramolecular cyclization, releasing hydrogen chloride as a byproduct.

An alternative two-step synthesis involves first reacting ethylene glycol with phosphorus trichloride (PCl₃) to form 2-chloro-1,3,2-dioxaphospholane (a P(III) species), followed by a subsequent oxidation step using agents like molecular oxygen or ozone to yield the final P(V) oxide.[3]

The resulting 2-chloro-1,3,2-dioxaphospholane 2-oxide is a highly reactive intermediate. The chlorine atom serves as an excellent leaving group, making the compound a powerful phosphorylating agent used in the synthesis of various phosphate esters, phospholipids, and polyphosphoesters.[1] Its high reactivity necessitates careful handling, as it reacts violently with water.[4]

Workflow: Synthesis of a Key Precursor

The following diagram outlines a common laboratory-scale synthesis for 2-chloro-1,3,2-dioxaphospholane 2-oxide, a key gateway to other derivatives.

Sources

The Cyclic Phosphate Ester: A Cornerstone of Cellular Signaling and Therapeutic Innovation

An In-depth Technical Guide on the Discovery, Chemistry, and Biological Significance of Cyclic Phosphate Esters

Authored by a Senior Application Scientist

Abstract

Cyclic phosphate esters, a unique class of organophosphorus compounds, have emerged from chemical curiosities to central players in our understanding of cellular regulation. This guide provides a comprehensive exploration of their journey, from the initial chemical syntheses to the landmark discovery of cyclic adenosine monophosphate (cAMP) and the subsequent unveiling of a diverse family of cyclic nucleotide second messengers. We will delve into the fundamental chemistry that governs their synthesis and stability, provide detailed protocols for their preparation, and illuminate the intricate signaling pathways they command. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the discovery, history, and core principles of cyclic phosphate ester chemistry and biology.

The Genesis of a Concept: Early History and Chemical Discovery

The story of cyclic phosphate esters begins not in biology, but in the realm of organic chemistry. While the precise first synthesis of a simple cyclic phosphate ester is a matter of historical nuance, early explorations into the reactions of phosphorus oxychloride and diols laid the groundwork. One of the earliest and most fundamental examples is ethylene phosphate, synthesized from the reaction of ethylene glycol with phosphorus trichloride followed by oxidation.

The true pioneers in the chemical synthesis of biologically relevant cyclic nucleotides were researchers like H. G. Khorana and A. M. Michelson. In the 1950s and 1960s, their work on polynucleotide synthesis led to the development of methods using reagents like dicyclohexylcarbodiimide (DCC) to form the phosphodiester bonds necessary for creating both linear and cyclic nucleotide structures.[1][2][3][4] Khorana's work, in particular, was instrumental in developing the chemical tools that would later be used to synthesize and study these molecules in detail.[4][5]

A Paradigm Shift in Biology: The Discovery of Cyclic AMP

The pivotal moment that thrust cyclic phosphate esters into the biological spotlight came in the 1950s through the groundbreaking work of Earl W. Sutherland and his colleagues.[6][7][8] While investigating the mechanism of hormone action, specifically how epinephrine and glucagon stimulate glycogenolysis in the liver, Sutherland's team identified a heat-stable factor that acted as an intracellular intermediary.[8][9] This "second messenger" was painstakingly isolated and, in 1958, identified as cyclic 3',5'-adenosine monophosphate (cAMP).[6] This discovery was a paradigm shift, establishing for the first time that hormones do not need to enter a cell to exert their effects but can instead rely on an intracellular signaling molecule. For this work, Sutherland was awarded the Nobel Prize in Physiology or Medicine in 1971.[7]

The Second Messenger Hypothesis

Sutherland's discovery gave rise to the "second messenger" hypothesis, a cornerstone of signal transduction. This model proposes that an extracellular signal (the "first messenger," e.g., a hormone) binds to a cell surface receptor, which in turn activates an enzyme to produce an intracellular "second messenger" (e.g., cAMP). This second messenger then diffuses within the cell to activate downstream effector proteins, such as kinases, to elicit a specific physiological response.

The Expanding Family of Cyclic Nucleotide Messengers

Following the discovery of cAMP, it became clear that it was not a unique entity but rather the first identified member of a broader class of cyclic nucleotide second messengers.

Cyclic GMP (cGMP): A Sibling in Signaling

Shortly after the characterization of cAMP, researchers began to investigate other potential cyclic nucleotides. In the early 1960s, cyclic 3',5'-guanosine monophosphate (cGMP) was discovered.[9] It was soon established that cGMP also functions as a second messenger, often with effects that oppose or are distinct from those of cAMP. The cGMP signaling pathway is famously activated by nitric oxide (NO) and plays crucial roles in processes such as smooth muscle relaxation (vasodilation) and phototransduction.

Bacterial Second Messengers: c-di-GMP and c-di-AMP

For many years, cyclic nucleotide signaling was thought to be a hallmark of eukaryotes. However, in the late 1980s, cyclic di-guanosine monophosphate (c-di-GMP) was identified in bacteria as an allosteric activator of cellulose synthase. This discovery opened up a vast new field of bacterial signaling. It is now known that c-di-GMP is a ubiquitous bacterial second messenger that regulates a wide array of processes, including biofilm formation, motility, and virulence.

Subsequently, another cyclic dinucleotide, cyclic di-adenosine monophosphate (c-di-AMP), was discovered and found to be essential for the growth of many Gram-positive bacteria. It plays a critical role in maintaining cell wall homeostasis, DNA repair, and potassium ion transport.

A Bridge to Innate Immunity: Cyclic GMP-AMP (cGAMP)

More recently, the discovery of cyclic GMP-AMP (cGAMP) has provided a crucial link between microbial infection and the innate immune response in mammals. cGAMP is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon the detection of cytosolic DNA, which is a hallmark of viral or bacterial infection. cGAMP then binds to and activates the STING (stimulator of interferon genes) protein, triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines to combat the infection.

The Chemistry of Synthesis: From Laboratory Bench to Cellular Machinery

The synthesis of cyclic phosphate esters can be broadly divided into two categories: enzymatic synthesis within cells and chemical synthesis in the laboratory.

Enzymatic Synthesis: The Cyclases

In biological systems, cyclic nucleotides are synthesized by a class of enzymes known as cyclases.

-

Adenylyl and Guanylyl Cyclases: These enzymes catalyze the conversion of ATP and GTP into cAMP and cGMP, respectively, with the release of pyrophosphate. They exist in both transmembrane and soluble forms, allowing for diverse modes of regulation.

-

Diguanylate and Diadenylate Cyclases: In bacteria, c-di-GMP and c-di-AMP are synthesized by diguanylate cyclases (DGCs) and diadenylate cyclases (DACs), respectively. DGCs are characterized by a conserved GGDEF domain, while DACs possess a distinct domain architecture.

-

Cyclic GMP-AMP Synthase (cGAS): This unique enzyme synthesizes cGAMP from ATP and GTP in response to cytosolic DNA binding.

Chemical Synthesis: Crafting Cyclic Phosphate Esters in the Lab

The ability to chemically synthesize cyclic phosphate esters and their analogs has been indispensable for studying their biological functions and for developing therapeutic agents.

Early and still relevant methods for the synthesis of cyclic phosphate esters often involve the use of a phosphorylating agent with a suitable diol or nucleoside. A common and powerful phosphorylating agent is phosphorus oxychloride (POCl₃).

Experimental Protocol: General Synthesis of a Cyclic Phosphate Ester using Phosphorus Oxychloride

Causality: This protocol exemplifies a fundamental approach to forming a cyclic phosphate ester. Phosphorus oxychloride is a highly reactive phosphorylating agent. The presence of a base, such as pyridine, is crucial to neutralize the HCl gas that is evolved during the reaction, preventing acid-catalyzed side reactions and driving the reaction to completion. The dropwise addition of POCl₃ at low temperatures is a critical step to control the exothermicity of the reaction and to prevent the formation of undesired byproducts. The final hydrolysis step with aqueous pyridine is necessary to convert the intermediate phosphorodichloridate to the final cyclic phosphate.

Methodology:

-

Preparation: A solution of the diol or protected nucleoside (1 equivalent) in a dry, aprotic solvent (e.g., acetonitrile or pyridine) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The solution is cooled to 0 °C in an ice bath.

-

Phosphorylation: A solution of phosphorus oxychloride (1.1 equivalents) in the same dry solvent is added dropwise to the stirred solution of the diol over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous pyridine solution. The solvent is then removed under reduced pressure. The residue is redissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

Purification: The crude product is purified by column chromatography on silica gel or by ion-exchange chromatography to yield the pure cyclic phosphate ester.[10][11]

The development of phosphoramidite chemistry revolutionized the synthesis of oligonucleotides and has also been adapted for the synthesis of cyclic dinucleotides like c-di-GMP and c-di-AMP. This solid-phase synthesis approach allows for the highly efficient and automated construction of these complex molecules.

Experimental Workflow: Solid-Phase Synthesis of a Cyclic Dinucleotide

Causality: The phosphoramidite method's success hinges on a cycle of four key reactions, each with a specific purpose. The detritylation step uses a mild acid to remove the 5'-dimethoxytrityl (DMT) protecting group, exposing a hydroxyl group for the next coupling reaction. The coupling step employs an activator, like tetrazole, to create a highly reactive phosphoramidite intermediate that rapidly and efficiently forms a phosphite triester linkage. The capping step, using acetic anhydride, acetylates any unreacted 5'-hydroxyl groups, preventing the formation of deletion-mutant sequences. Finally, the oxidation step, typically with iodine and water, converts the unstable phosphite triester to a stable phosphate triester, readying the molecule for the next cycle. This self-validating system ensures high fidelity in the final product.

Caption: Overview of the cAMP signaling pathways involving PKA and Epac.

The cGMP/PKG Pathway

The cGMP signaling pathway is primarily mediated by Protein Kinase G (PKG). [12][13]

Caption: The cGAS-STING pathway for innate immune sensing of cytosolic DNA.

Analytical Techniques: Visualizing the Invisible Messengers

The discovery and characterization of cyclic phosphate esters have been intrinsically linked to the development of sensitive and specific analytical techniques.

-

Early Methods: Sutherland's initial isolation of cAMP relied on a series of chromatographic steps and enzymatic assays to confirm its identity. *[9] Radioimmunoassays (RIAs): The development of radioimmunoassays for cAMP and cGMP in the 1970s was a major breakthrough, providing a highly sensitive method for quantifying these molecules in biological samples. *[14][15][16][17][18] Mass Spectrometry: Modern analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for the identification and quantification of cyclic nucleotides, offering unparalleled specificity and sensitivity.

Therapeutic Implications and Future Directions

The profound understanding of cyclic phosphate ester signaling has paved the way for numerous therapeutic interventions.

-

Phosphodiesterase (PDE) Inhibitors: Drugs that inhibit the degradation of cAMP and cGMP by phosphodiesterases have been successfully developed for a wide range of conditions. For example, PDE5 inhibitors like sildenafil are used to treat erectile dysfunction and pulmonary hypertension, while PDE4 inhibitors are used for inflammatory diseases. *[19][14] Future Prospects: The more recently discovered cyclic dinucleotide signaling pathways in bacteria and the cGAS-STING pathway in innate immunity represent exciting new frontiers for drug discovery. Modulating these pathways could lead to novel antibiotics, vaccine adjuvants, and cancer immunotherapies.

Conclusion

The journey of cyclic phosphate esters from their origins in synthetic chemistry to their central role in biology is a testament to the power of interdisciplinary research. What began with the curiosity of organic chemists has blossomed into a field that has fundamentally reshaped our understanding of how cells communicate and respond to their environment. As we continue to unravel the complexities of these signaling networks, the humble cyclic phosphate ester is poised to remain at the forefront of biological discovery and therapeutic innovation for years to come.

References

-

Cheng, X., Ji, Z., & Tsalkova, T. (2018). Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development. Physiological Reviews, 98(4), 1805-1864. [Link]

-

Ge, J., & Li, X. (1998). A solid-phase radioimmunoassay for cyclic AMP. Journal of Immunological Methods, 217(1-2), 143-149. [Link]

-

Gloerich, M., & Bos, J. L. (2010). EPAC proteins transduce diverse cellular actions of cAMP. Journal of Cellular Science, 123(Pt 1), 1-10. [Link]

-

Greengard, P. (2020). Earl W Sutherland (1915-1974) and the Concept of Second Messengers. Remedy Publications LLC. [Link]

-

Stratakis, C. A. (2002). Protein kinase A signaling: "cross-talk" with other pathways in endocrine cells. Annals of the New York Academy of Sciences, 968, 119-126. [Link]

-

Yan, K., & Gao, Z. (2021). Epac: A Promising Therapeutic Target for Vascular Diseases: A Review. Frontiers in Pharmacology, 12, 707695. [Link]

-

QIAGEN. (n.d.). Protein Kinase A Signaling. GeneGlobe. [Link]

-

Jap, T. S., Hsieh, M. S., Jeng, S. F., Won, J. G., Ho, L. T., & Chiang, H. (1992). The establishment of radioimmunoassay of cyclic AMP. Zhonghua Yi Xue Za Zhi (Taipei), 50(2), 89-95. [Link]

-

Wang, Z., & Jin, S. L. (2022). cAMP–PKA/EPAC signaling pathways: crucial regulators of lipid homeostasis. Cellular and Molecular Life Sciences, 79(10), 524. [Link]

-

Lee, K., & Kim, J. (2017). Epac: new emerging cAMP-binding protein. Journal of Neurochemistry, 142(Suppl 2), 7-16. [Link]

-

Mailman, R. B., & Lewis, M. H. (2007). Rapid, semi-automated, and inexpensive radioimmunoassay of cAMP: Application in GPCR-mediated adenylate cyclase assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.25. [Link]

-

Kresge, N., Simoni, R. D., & Hill, R. L. (2005). Earl W. Sutherland's Discovery of Cyclic Adenine Monophosphate and the Second Messenger System. Journal of Biological Chemistry, 280(37), e30. [Link]

-

Patra, C., Foster, K., Corley, J., Dimri, M., & Brady, M. (2023). Biochemistry, cAMP. In StatPearls. StatPearls Publishing. [Link]

-

Colorado State University. (n.d.). Protein Kinase A. VIVO Pathophysiology. [Link]

-

Takenoshita, M., & Tanaka, S. (1976). Radioimmunoassay for the measurements of cyclic AMP and cyclic GMP without precipitating antibody. Japanese Journal of Pharmacology, 26(Suppl), 107P. [Link]

-

Harris, C. A., & Wolkow, C. A. (2022). Functional Insights into Protein Kinase A (PKA) Signaling from C. elegans. International Journal of Molecular Sciences, 23(23), 15003. [Link]

-

Britannica, The Editors of Encyclopaedia. (2025, November 15). Earl W. Sutherland, Jr.. Encyclopedia Britannica. [Link]

-

Wikipedia. (2023, December 27). Earl Wilbur Sutherland Jr.. [Link].

-

Michelson, A. M., Massoulié, J., & Guschlbauer, W. (1967). Synthetic polynucleotides. Progress in Nucleic Acid Research and Molecular Biology, 6, 83-141. [Link]

-

Miot, F., & Erneux, C. (1985). Radioimmunoassay of cyclic AMP can provide a highly sensitive assay for adenylate cyclase, even at very high ATP concentrations. Analytical Biochemistry, 144(2), 347-355. [Link]

-

Cvijic, M. E., & Scott, J. D. (2024). Protein kinase A and local signaling in cancer. Biochemical Journal, 481(22), 1659-1677. [Link]

-

Michelson, A. M., & Todd, A. R. (1955). Nucleotides part XXXII. Synthesis of a dithymidine dinucleotide containing a 3′: 5′-internucleotidic linkage. Journal of the Chemical Society (Resumed), 2632-2638. [Link]

-

Michelson, A. M. (1965). [Polynucleotides Formed From Base Analogues]. Bulletin de la Societe de chimie biologique, 47(8), 1553-1562. [Link]

-

Taylor & Francis. (n.d.). Protein kinase G – Knowledge and References. [Link]

-

Gurevich, V. V., & Gurevich, E. V. (2019). GPCR Signaling Regulation: The Role of GRKs and Arrestins. Frontiers in Pharmacology, 10, 125. [Link]

-

Pochon, F., & Michelson, A. M. (1965). Polynucleotides. VI. Interaction between polyguanylic acid and polycytidylic acid. Proceedings of the National Academy of Sciences of the United States of America, 53(6), 1425-1430. [Link]

-

Violin, J. D., & Lefkowitz, R. J. (2007). Physiological Roles of G Protein–Coupled Receptor Kinases and Arrestins. Annual Review of Physiology, 69, 453-472. [Link]

-

Khorana, H. G. (1960). Synthesis of nucleotides, nucleotide coenzymes and polynucleotides. Federation Proceedings, 19, 931-941. [Link]

-

Luttrell, L. M. (2002). Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase. Journal of Biological Chemistry, 277(35), 31643-31646. [Link]

-

RajBhandary, U. L. (2012). Har Gobind Khorana (1922–2011): Pioneering Spirit. PLoS Biology, 10(2), e1001273. [Link]

-

Toldy, A., Tóth, N., & Szabó, T. (2023). Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes. Periodica Polytechnica Chemical Engineering, 67(4), 587-596. [Link]

-

Koch, W. J., & Lefkowitz, R. J. (2014). G protein-dependent and –independent signaling pathways and their impact on cardiac function. Journal of Molecular and Cellular Cardiology, 74, 1-10. [Link]

-

Weimann, G., & Khorana, H. G. (1962). Studies on Polynucleotides. XVII. On the Mechanism of Internucleotide Bond Synthesis by the Carbodiimide Method. Journal of the American Chemical Society, 84(22), 4329-4341. [Link]

-

Penczek, S., Kaluzynski, K., & Libiszowski, J. (2005). Formation of Poly(ethylene phosphates) in Polycondensation of H3PO4 with Ethylene Glycol. Kinetic and Mechanistic Study. Journal of Polymer Science Part A: Polymer Chemistry, 43(5), 825-841. [Link]

-

Filo. (2025, June 19). Reaction of Ethylene Glycol with PCl3. [Link]

-

Michelson, A. M., & Wold, F. (1962). Synthesis of some nucleotide anhydrides. Biochemistry, 1, 1171-1174. [Link]

-

Essilfie, A. T., & Zaccolo, M. (2020). Special Issue on “New Advances in Cyclic AMP Signalling”—An Editorial Overview. International Journal of Molecular Sciences, 21(20), 7546. [Link]

-

Filo. (2025, June 19). What is the reaction between ethylene glycol and phosphorus trichloride (PCl3)?. [Link]

-

Kellenberger, C. A., Wilson, S. C., & Hammond, M. C. (2018). Enzymatic synthesis of cyclic dinucleotide analogs by a promiscuous cyclic-AMP-GMP synthetase and analysis of cyclic dinucleotide responsive riboswitches. Nucleic Acids Research, 46(7), 3733-3745. [Link]

-

Li, L., & Li, H. (2018). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Molecular Medicine Reports, 18(4), 37-53. [Link]

-

Penczek, S., Kaluzynski, K., & Libiszowski, J. (2005). Formation of Poly(ethylene phosphates) in Polycondensation of H3PO4 with Ethylene Glycol. Kinetic and Mechanistic Study. University of Groningen. [Link]

-

PrepChem. (n.d.). Synthesis of cyclic phosphate ester. [Link]

-

Caruthers, M. H. (2013). Gene Synthesis with H G Khorana. Resonance, 18(6), 516-522. [Link]

-

Zinnen, S. (2004). Total Synthesis of a Tyrosine Suppressor tRNA: the Work of H. Gobind Khorana. Journal of Biological Chemistry, 279(37), e5. [Link]

-

Rautio, J., Verhe, M., & Lehtonen, M. (2011). Synthetic pathways to the cyclic phosphate esters. ResearchGate. [Link]

-

Oswald, A. A. (1959). Synthesis of cyclic phosphorous acid esters by transesterification. Canadian Journal of Chemistry, 37(9), 1498-1504. [Link]

-

Ramirez, F., Desai, N. B., & Ramanathan, N. (1963). Cyclic Phosphate Esters from the Hydrolysis of Cyclic Oxyphosphoranes. Evidence for Pentavalent Phosphorus in the Oxyphosphoranes. Journal of the American Chemical Society, 85(11), 1655-1656. [Link]

-

Brown, D. M., Magrath, D. I., & Todd, A. R. (1957). Cyclic Phosphates. III. Some General Observations on the Formation and Properties of Five-, Six- and Seven-membered Cyclic Phosphate Esters. Journal of the American Chemical Society, 79(1), 220-224. [Link]

-

Guellich, A., Mehel, H., & Fischmeister, R. (2014). Cyclic AMP synthesis and hydrolysis in the normal and failing heart. Pflügers Archiv - European Journal of Physiology, 466(7), 1163-1175. [Link]

Sources

- 1. Synthesis of nucleotides, nucleotide coenzymes and polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Har Gobind Khorana (1922–2011): Pioneering Spirit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total Synthesis of a Tyrosine Suppressor tRNA: the Work of H. Gobind Khorana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Biochemistry, cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Earl W. Sutherland, Jr. | Nobel Prize, Cyclic AMP & Findings | Britannica [britannica.com]

- 8. Earl Wilbur Sutherland Jr. - Wikipedia [en.wikipedia.org]

- 9. remedypublications.com [remedypublications.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. A solid-phase radioimmunoassay for cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The establishment of radioimmunoassay of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapid, semi-automated, and inexpensive radioimmunoassay of cAMP: Application in GPCR-mediated adenylate cyclase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Radioimmunoassay of cyclic AMP can provide a highly sensitive assay for adenylate cyclase, even at very high ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1,3,2-Dioxaphospholan-2-ium, 2-Oxide Derivatives: Characterization and Analysis for Drug Development

Introduction: The Pivotal Role of Cyclic Phosphate Esters in Modern Synthesis

The 1,3,2-dioxaphospholane 2-oxide scaffold represents a class of five-membered cyclic phosphate esters that have garnered significant attention as versatile intermediates in organic and medicinal chemistry. Their inherent reactivity, governed by the strained ring system and the electrophilic phosphorus center, makes them powerful reagents for phosphorylation. This is particularly true for derivatives like 2-chloro-1,3,2-dioxaphospholane 2-oxide, a key building block in the synthesis of a wide array of biologically active molecules, including phospholipids, nucleolipids, and various pharmaceuticals.[1][2] Furthermore, their incorporation into polymers can impart valuable properties such as flame retardancy.[1]

Given their role as critical precursors, the unambiguous structural confirmation and purity assessment of these derivatives are paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), form the cornerstone of their characterization. This guide provides an in-depth analysis of the spectroscopic data unique to 1,3,2-dioxaphospholan-2-ium, 2-oxide derivatives, offering researchers and drug development professionals a framework for interpreting spectral data and ensuring the integrity of their synthetic intermediates. The principles and protocols discussed herein are designed to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 1,3,2-dioxaphospholane 2-oxide derivatives, providing detailed information about the phosphorus center, the ethylene backbone, and substituent groups at an atomic level.[3] Both ligand-based and protein-based NMR studies are indispensable in modern drug discovery, from hit identification to lead optimization.[4][5][6][7]

³¹P NMR Spectroscopy: A Direct Window to the Phosphorus Environment

Due to the presence of the phosphorus atom (¹⁰⁰% natural abundance of the NMR-active ³¹P isotope), ³¹P NMR is the primary and most diagnostic technique for characterizing these compounds.

Expertise & Causality: The chemical shift (δ) of the ³¹P nucleus is exquisitely sensitive to its electronic environment, including the nature of the substituents attached to it and the geometry of the five-membered ring. For cyclic phosphate esters like the 1,3,2-dioxaphospholane 2-oxide system, the ³¹P resonance typically appears in a distinct region of the spectrum, downfield from the 85% H₃PO₄ standard. The exact chemical shift provides critical information about the oxidation state and coordination of the phosphorus atom. Theoretical calculations and experimental data show that factors such as ring strain, solvent effects, and the electronegativity of exocyclic substituents significantly influence the phosphorus chemical shift.[8]

Key Spectroscopic Features:

-

Chemical Shift (δ): The ³¹P chemical shifts for 1,3,2-dioxaphospholane 2-oxide derivatives generally fall within the +15 to +30 ppm range. For instance, the parent 2-chloro-1,3,2-dioxaphospholane 2-oxide shows a resonance in this region. This is distinct from the corresponding trivalent phosphite (P(III)) precursors (e.g., 2-chloro-1,3,2-dioxaphospholane), which resonate at much lower field (typically > +150 ppm).

-

Coupling: In proton-coupled ³¹P spectra, the signal will be split by the four protons on the adjacent ethylene backbone, often resulting in a complex multiplet. However, ³¹P spectra are almost universally acquired with proton decoupling (³¹P{¹H}), resulting in a sharp singlet for each unique phosphorus environment.

¹H and ¹³C NMR Spectroscopy: Elucidating the Organic Framework

¹H and ¹³C NMR spectra provide complementary information about the carbon-hydrogen framework of the molecule.

Expertise & Causality: The key diagnostic feature in these spectra is the heteronuclear coupling between phosphorus and the protons/carbons of the dioxaphospholane ring. The magnitudes of these coupling constants (J-couplings) are conformation-dependent and provide invaluable structural information. Two-bond (²JP-H, ²JP-C) and three-bond (³JP-H, ³JP-C) couplings are particularly informative.

Key Spectroscopic Features:

-

¹H NMR: The four protons on the ethylene backbone (-OCH₂CH₂O-) are chemically and magnetically equivalent in the absence of substitution on the ring. They typically appear as a multiplet in the range of 4.0-4.8 ppm . The complexity of this multiplet arises from both proton-proton (³JH-H) and proton-phosphorus (³JP-H) couplings. The ³JP-H coupling constant is typically in the range of 5-15 Hz .

-

¹³C NMR: The two equivalent carbons of the ethylene backbone typically resonate in the 60-75 ppm range. The signal is split into a doublet due to two-bond coupling with the phosphorus atom (²JP-C), with a typical coupling constant of 5-10 Hz .

| Nucleus | Typical Chemical Shift (δ, ppm) | Key Coupling Constants (Hz) | Notes |

| ³¹P | +15 to +30 | - | Sharp singlet with ¹H decoupling. Sensitive to exocyclic substituents. |

| ¹H | 4.0 - 4.8 (-OCH₂) | ³JP-H ≈ 5-15 | Appears as a multiplet due to H-H and P-H couplings. |

| ¹³C | 60 - 75 (-OCH₂) | ²JP-C ≈ 5-10 | Appears as a doublet. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~10-20 mg of the 1,3,2-dioxaphospholane 2-oxide derivative.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is often a good first choice for its ability to dissolve a wide range of organic compounds.

-

Instrumentation: Acquire spectra on a multinuclear NMR spectrometer (e.g., 400 MHz or higher).

-

³¹P NMR Acquisition:

-

Tune the probe for the ³¹P frequency.

-

Use an external standard of 85% H₃PO₄ (δ = 0.0 ppm) for chemical shift referencing.

-

Acquire the spectrum with proton decoupling. A sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration if quantitative analysis is needed.

-

-

¹H and ¹³C NMR Acquisition:

-

Acquire standard ¹H and ¹³C{¹H} spectra.

-

If necessary, acquire 2D correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to definitively assign proton and carbon signals and observe long-range P-C couplings.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups that define the 1,3,2-dioxaphospholane 2-oxide structure.[9][10][11][12][13]

Expertise & Causality: The vibrational frequencies of bonds are determined by the bond strength and the masses of the connected atoms. The P=O (phosphoryl) bond is a strong dipole, giving rise to a very intense and characteristic absorption band. Similarly, the P-O-C and C-O bonds within the ring have distinct stretching frequencies that confirm the cyclic ester structure.

Key Spectroscopic Features:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| P=O Stretch | 1280 - 1350 | Strong, Sharp | The most prominent and diagnostic peak. Its position is sensitive to the electronegativity of substituents on phosphorus. |

| P-O-C Stretch | 1000 - 1080 | Strong | Often appears as a broad, complex band due to asymmetric and symmetric stretching modes. |

| C-O Stretch | 920 - 980 | Medium-Strong | Corresponds to the stretching of the C-O bonds within the ring. |

| C-H Stretch | 2850 - 3000 | Medium | Aliphatic C-H stretching from the ethylene backbone. |

| P-Cl Stretch | 500 - 600 | Medium | Present in chloro-derivatives like 2-chloro-1,3,2-dioxaphospholane 2-oxide. |

Experimental Protocol: IR Analysis

-

Sample Preparation (Liquid): Place one drop of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr).

-

Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Place the sample in the IR beam of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum (of the empty spectrometer or the pure salt plates/KBr pellet) must be acquired and subtracted from the sample spectrum.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure. The lability of the phosphate group often dictates the fragmentation pathways observed.[14][15]

Expertise & Causality: The choice of ionization technique is critical. Electron Impact (EI) provides detailed fragmentation but may not show a molecular ion for less stable compounds. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight. The fragmentation of cyclic phosphate esters is often characterized by cleavage of the P-O bonds, ring opening, or neutral loss of small molecules.[16][17][18]

Key Spectroscopic Features:

-

Molecular Ion Peak: The presence of the molecular ion (M⁺˙ in EI) or pseudomolecular ion ([M+H]⁺, [M+Na]⁺ in ESI) is essential for confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) should be used to determine the elemental composition to within a few parts per million (ppm).

-

Characteristic Fragmentation: Common fragmentation pathways include:

-

Loss of the exocyclic substituent from the phosphorus atom.

-

Cleavage of the ethylene oxide fragment (loss of C₂H₄O).

-

Ring-opening followed by further fragmentation.

-

Formation of a metaphosphate ion (PO₃⁻, m/z 79) or a dihydrogen phosphate ion (H₂PO₄⁻, m/z 97) in negative ion mode.[16]

-

| Ion/Fragment | Description | Significance |

| [M+H]⁺ or [M+Na]⁺ | Pseudomolecular Ion (ESI) | Confirms Molecular Weight |

| [M-X]⁺ | Loss of exocyclic substituent (e.g., X=Cl) | Indicates identity of the substituent on phosphorus |

| [M-C₂H₄]⁺ | Loss of ethylene | A common pathway in cyclic systems |

| PO₃⁻ / H₂PO₄⁻ | Phosphate fragments (Negative ESI) | Highly characteristic of phosphate-containing molecules |

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). For ESI, a small amount of formic acid or ammonium acetate may be added to promote ionization.

-

Infusion: Introduce the sample into the mass spectrometer source via direct infusion using a syringe pump.

-

Data Acquisition (Full Scan): Acquire a full scan mass spectrum over an appropriate m/z range to identify the molecular ion.

-

Data Acquisition (Tandem MS/MS): To confirm the structure, perform a tandem MS (MS/MS) experiment. Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Visualizing the Analytical Workflow

A systematic approach is crucial for the complete and accurate characterization of these important synthetic intermediates.

Caption: Integrated workflow for the synthesis and spectroscopic validation.

Caption: Key structural features and their spectroscopic signatures.

Conclusion

The 1,3,2-dioxaphospholan-2-ium, 2-oxide derivatives are indispensable building blocks in the development of new therapeutics and advanced materials. A thorough understanding and application of modern spectroscopic techniques are non-negotiable for ensuring the quality and identity of these reactive intermediates. By integrating the insights from ³¹P, ¹H, and ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify their molecular structure, leading to more reliable and reproducible scientific outcomes. The data and protocols presented in this guide provide a comprehensive framework for the characterization of this important class of organophosphorus compounds, upholding the principles of scientific integrity and trustworthiness in the research and development process.

References

- Current time information in NA. The time at the location 'NA' is 03:15 AM.

- Applications of Solution NMR in Drug Discovery. MDPI.

- NMR Spectroscopy in Drug Discovery and Development. Labome.

- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.

- Application of NMR in drug discovery. researchmap.

- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.

- Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents. RSC Publishing.

- Spectra and structure of organophosphorus compounds. 16. Infrared and Raman spectra, vibrational assignment, and conformational analysis for isopropylphosphine and isopropylphosphine-d2.

- Classification of infrared spectra of organophosphorus compounds with artificial neural networks. SPIE Digital Library.

- Infrared Spectra of Organo-Phosphorus Compounds: New Correl

- INFRARED SPECTRA OF SOME ORGANOPHOSPHORUS EXTRACTANTS. OSTI.GOV.

- Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. RSC Publishing.

- Syntheses and 31P NMR studies of transition metal complexes containing derivatives of dioxaphospholane and dioxaphosphorinane. SciELO.

- Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. [Source not provided].

- Synthesis of 1,3,2-Dioxoazaphospholanes. [Source not provided].

- Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. [Source not provided].

- The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids..

- Fragmentation of RNA leads to 2′,3′‐cyclic phosphates. a) Tandem mass...

- 2-Chloro-1,3,2-dioxaphospholane 2-oxide. Chem-Impex.

- 2-Chloro-1,3,2-dioxaphospholane 2-oxide 6609-64-9. Sigma-Aldrich.

- NMR Spectroscopy :: 31P NMR Chemical Shifts.

- 2-O-ISO-BUTYL-1,3,2-DIOXAPHOSPHOLANE - Optional[31P NMR]. Chemical Shifts.

- 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide. PubChem.

- 1,3,2-Dioxaphospholane, 2-ethoxy-, 2-oxide synthesis. ChemicalBook.

- 2-Chloro-4(R),5(R)-dimethyl-2-oxo-1,3,2-dioxaphospholane, a new chiral derivatizing agent. The Journal of Organic Chemistry.

- Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Upd

- Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update.

- 2-Chloro-1,3,2-dioxaphospholane-2-oxide, 95%. Thermo Fisher Scientific.

- Synthesis of polyfluoralkylated 1,3,2-dioxaphospholane and 1,3,2-dioxaphosphorinane oxides.

- 2-Chloro-1,3,2-dioxaphospholane 2-oxide 6609-64-9. Sigma-Aldrich.

- 2-(2-PIPERIDINOETHOXY)-1,3,2-DIOXAPHOSPHOLANE. SpectraBase.

- 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis. ChemicalBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chlor-2-oxo-1,3,2-dioxaphospholan | Sigma-Aldrich [sigmaaldrich.com]

- 3. azooptics.com [azooptics.com]

- 4. mdpi.com [mdpi.com]

- 5. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. researchmap.jp [researchmap.jp]

- 8. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. spiedigitallibrary.org [spiedigitallibrary.org]

- 12. scilit.com [scilit.com]

- 13. INFRARED SPECTRA OF SOME ORGANOPHOSPHORUS EXTRACTANTS (Journal Article) | OSTI.GOV [osti.gov]

- 14. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Study on the CID Fragmentation Pathways of Deprotonated 4’-Monophosphoryl Lipid A [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Chloro-1,3,2-dioxaphospholane 2-oxide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nomenclature

The query for "1,3,2-Dioxaphospholan-2-ium 2-oxide" presents a degree of chemical ambiguity. The "-ium" suffix typically denotes a cationic species. However, the stable, well-characterized, and commercially significant compound within this chemical family is 2-Chloro-1,3,2-dioxaphospholane 2-oxide . This guide will focus on this specific and highly reactive derivative, which serves as a critical building block in synthetic organic chemistry, particularly in the realms of drug development and polymer science. All data and protocols herein pertain to this chloro-derivative.

Core Molecular Profile

2-Chloro-1,3,2-dioxaphospholane 2-oxide (also known as ethylene chlorophosphate) is a cyclic phosphate ester of significant interest due to its high reactivity, which is conferred by the strained five-membered ring and the presence of an excellent leaving group (chloride). This reactivity makes it a potent phosphorylating agent.

Chemical Structure

Caption: Figure 1. Chemical Structure

Fundamental Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄ClO₃P | [1][2][3][4] |

| Molecular Weight | 142.48 g/mol | [1][2][3][4] |

| CAS Number | 6609-64-9 | [1][2][3][4] |

| Appearance | Clear, colorless liquid | [1][5] |

| IUPAC Name | 2-chloro-1,3,2λ⁵-dioxaphospholane 2-oxide | [6] |

Physicochemical Characteristics

The physical properties of 2-Chloro-1,3,2-dioxaphospholane 2-oxide are crucial for its handling, storage, and application in synthetic protocols.

| Physical Property | Value | Notes | Source(s) |

| Melting Point | 12-14 °C | The compound can solidify at standard laboratory cool room temperatures. | [1][3][4] |

| Boiling Point | 89-91 °C at 0.8 mmHg 98-99 °C at 2 mmHg | Prone to polymerization at atmospheric pressure, requiring vacuum distillation for purification. | [1][3][4][7] |

| Density | 1.55 g/mL at 25 °C | [1][3][4] | |

| Refractive Index | n20/D 1.45 | [3][4] | |

| Solubility | Miscible with water (reacts violently) and chloroform. Soluble in dichloromethane. | [2][4][5] | |

| Flash Point | > 110 °C (> 230 °F) | [3][7] |

Spectral Data for Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of 2-Chloro-1,3,2-dioxaphospholane 2-oxide.

-

¹H NMR: The proton NMR spectrum is characterized by a multiplet corresponding to the two equivalent methylene (CH₂) groups of the ethylene glycol backbone.

-

¹³C NMR: The carbon NMR spectrum will show a single peak for the two equivalent carbon atoms in the dioxaphospholane ring.

-

³¹P NMR: The phosphorus NMR spectrum provides a distinctive signal that is highly indicative of the chemical environment of the phosphorus atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands include those for P=O stretching, P-O-C stretching, and C-H stretching.[4][5] Characteristic IR bands have been reported at 3012, 2933, 1477, 1366, 1325, 1040, 924, and 858 cm⁻¹.[4][5]

Synthesis and Reactivity

General Synthesis Pathway

The synthesis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide is typically a two-step process.[2][8] This methodology underscores the need for controlled conditions to manage the reactivity of the intermediates and the final product.

Caption: Figure 2. General Synthesis Pathway

Key Reactivity Insights

-

Hydrolysis: The compound reacts violently with water, hydrolyzing to form 2-hydroxyethyl phosphate and hydrogen chloride gas.[4][9] This reactivity necessitates handling under anhydrous conditions.

-

Phosphorylating Agent: The P-Cl bond is highly susceptible to nucleophilic attack. This makes it an excellent phosphorylating agent for alcohols and amines, a property extensively utilized in the synthesis of phospholipids and other organophosphorus compounds.[2][3]

-

Polymerization: At elevated temperatures, particularly at atmospheric pressure, the compound can undergo polymerization.[4][5] Purification should therefore be conducted under high vacuum.[4][5]

Applications in Drug Development and Research

The unique reactivity of 2-Chloro-1,3,2-dioxaphospholane 2-oxide makes it a valuable intermediate in several areas of pharmaceutical and materials science research.

-

Phospholipid Synthesis: It is a key reactant in the synthesis of phosphatidylcholines and their analogs, such as miltefosine.[3] These molecules are crucial components of cell membranes and are used in drug delivery systems like liposomes.

-

Bioconjugation: Its ability to phosphorylate substrates is being explored for bioconjugation applications, enabling the linkage of molecules to biological targets.[2]

-

Polymer Chemistry: It is used to create phosphorus-containing polymers, which often exhibit flame-retardant properties.[1][10]

-

Agrochemicals: The compound serves as an intermediate in the formulation of certain pesticides and herbicides.[1][10]

Experimental Protocols: Handling and Safety

Trustworthiness through Self-Validating Systems: The protocols outlined below are designed to ensure safety and reproducibility by accounting for the inherent reactivity of the compound.

Safe Handling and Storage Protocol

Causality behind Experimental Choices: The stringent storage and handling conditions are a direct consequence of the compound's high reactivity with moisture and its corrosive nature.

-

Storage: Store in a tightly sealed container at temperatures between -10°C and -20°C under an inert atmosphere (e.g., argon or nitrogen).[1][3]

-

Handling: All manipulations should be carried out in a chemical fume hood.[9] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.[3][9]

-

Dispensing: Use syringes or cannulas that have been thoroughly dried and purged with an inert gas to transfer the liquid.

-

Quenching and Disposal: Any residual material should be quenched slowly by adding it to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate) or an alcohol (e.g., isopropanol) before disposal according to institutional guidelines.

General Phosphorylation Reaction Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-クロロ-1,3,2-ジオキサホスホラン-2-オキシド | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Chloro-1,3,2-dioxaphospholane-2-oxide CAS#: 6609-64-9 [m.chemicalbook.com]

- 5. 2-Chloro-1,3,2-dioxaphospholane-2-oxide | 6609-64-9 [chemicalbook.com]

- 6. 2-Chloro-1,3,2-dioxaphospholane 2-oxide | C2H4ClO3P | CID 81087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. CN102775446A - Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. jk-sci.com [jk-sci.com]

Methodological & Application

Application Notes & Protocols: Leveraging 2-Chloro-1,3,2-dioxaphospholane 2-oxide for High-Efficiency Phosphorylation

Introduction: The Critical Role of Phosphorylation and Advanced Reagents

Phosphorylation, the enzymatic or chemical addition of a phosphoryl group (PO₃²⁻), is a cornerstone of biological regulation and medicinal chemistry. It governs protein function, signal transduction, and energy metabolism. In drug development, the phosphorylation of nucleoside analogs is often the rate-limiting step for their activation into therapeutic agents.[1][2] Consequently, the development of efficient, regioselective, and stable phosphorylating agents is of paramount importance.

This guide focuses on 2-chloro-1,3,2-dioxaphospholane 2-oxide (CAS 6609-64-9), a powerful cyclic phosphorylating agent. While the parent zwitterionic compound, 1,3,2-dioxaphospholan-2-ium 2-oxide, is the foundational structure, the 2-chloro derivative is the workhorse reagent used in synthesis due to its high reactivity.[3][4][5][6][7] Its strained five-membered ring structure renders the phosphorus atom highly electrophilic, facilitating rapid and efficient phosphorylation of alcohols and other nucleophiles under mild conditions. This document provides an in-depth exploration of its mechanism, applications, and detailed protocols for its use in research and development settings.

Mechanism of Action: The Basis of Enhanced Reactivity

The efficacy of 2-chloro-1,3,2-dioxaphospholane 2-oxide stems from its unique cyclic structure. The five-membered ring is strained, and the phosphorus atom is bonded to two oxygen atoms, a chlorine atom, and has a P=O double bond, making it highly susceptible to nucleophilic attack.

The reaction proceeds via a nucleophilic substitution at the phosphorus center. A nucleophile, typically an alcohol (R-OH), attacks the electrophilic phosphorus atom. This leads to the displacement of the chloride anion, a good leaving group, and the formation of a cyclic phosphate triester intermediate. This intermediate can then be hydrolyzed under controlled conditions to yield the desired monophosphate product. The entire process is highly favorable and often proceeds rapidly at low temperatures.

Caption: General mechanism of phosphorylation using 2-chloro-1,3,2-dioxaphospholane 2-oxide.

Reagent Synthesis, Properties, and Handling

Synthesis Overview

2-Chloro-1,3,2-dioxaphospholane 2-oxide is typically synthesized via the reaction of ethylene glycol with phosphorus oxychloride (POCl₃) in an anhydrous, non-protic solvent like dichloromethane.[7] The reaction is exothermic and releases HCl gas, requiring careful temperature control and an inert atmosphere.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 6609-64-9 | [4] |

| Molecular Formula | C₂H₄ClO₃P | [4] |

| Molecular Weight | 142.48 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 89 - 91 °C at 0.8 mmHg | [5] |

| Density | 1.55 g/mL at 25 °C | [5] |

| Stability | Highly reactive with water and moisture. | [4] |

Safety and Handling

-

Moisture Sensitivity: The reagent reacts violently with water, liberating toxic hydrogen chloride gas.[4] All glassware must be oven-dried, and reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Corrosivity: It is corrosive and can cause severe burns to the skin and eyes.[4] Use of appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and acid-resistant gloves, is mandatory. All manipulations should be performed within a chemical fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4]

Applications and Experimental Protocols

This reagent is exceptionally versatile, finding use in the synthesis of agrochemicals, flame retardants, and, most notably, pharmaceuticals.[5] Its primary application in drug development is the phosphorylation of nucleosides and other alcohols to create biologically active molecules or their prodrugs.[1]

Application 1: 5'-Phosphorylation of a Nucleoside Analog

The conversion of a nucleoside to its 5'-monophosphate is often the first step in its activation pathway. This protocol provides a general method for the regioselective phosphorylation of the 5'-hydroxyl group of a protected nucleoside.

Protocol: 5'-Monophosphorylation of (Protected) Nucleoside

-

Preparation:

-

Under an inert atmosphere (Argon), add the protected nucleoside (1.0 eq) to a three-neck, oven-dried flask equipped with a magnetic stir bar.

-

Dissolve the nucleoside in anhydrous pyridine or a mixture of anhydrous dichloromethane/pyridine (e.g., 3:1 v/v) to a concentration of approximately 0.1 M.

-

Cool the solution to -15 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

-

-

Reaction:

-

Slowly add 2-chloro-1,3,2-dioxaphospholane 2-oxide (1.2 eq) dropwise to the cooled, stirring solution over 10 minutes.

-

Allow the reaction to stir at -15 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

-

-

Quenching and Hydrolysis:

-

Once the starting material is consumed, quench the reaction by the slow addition of 1 M triethylammonium bicarbonate (TEAB) buffer (pH 7.5) or saturated aqueous NaHCO₃ solution (5-10 eq).

-

Remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure complete hydrolysis of the cyclic phosphate intermediate.

-

-

Workup and Purification:

-

Reduce the solvent volume under reduced pressure.

-

Co-evaporate the residue with water several times to remove residual pyridine.

-

Purify the crude product using an appropriate method. For charged phosphate species, anion-exchange chromatography (e.g., DEAE-Sephadex or a similar resin) is highly effective. Elute with a gradient of TEAB buffer (e.g., 0.05 M to 1.0 M).

-

Combine the product-containing fractions, concentrate under reduced pressure, and lyophilize to obtain the final product as a triethylammonium salt.

-

General Experimental Workflow

The following diagram outlines the standard workflow for a phosphorylation reaction using 2-chloro-1,3,2-dioxaphospholane 2-oxide.

Caption: A typical experimental workflow for phosphorylation reactions.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Reagent decomposition due to moisture.[4]2. Incomplete reaction.3. Substrate instability. | 1. Ensure strictly anhydrous conditions. Use freshly opened or distilled solvents and reagent.2. Increase reaction time or slightly elevate temperature (e.g., to 0°C). Check stoichiometry.3. Use a non-nucleophilic base (e.g., proton sponge) instead of pyridine if the substrate is base-sensitive. |

| Formation of Side Products | 1. Phosphorylation at undesired positions (e.g., 2',3'-OH on ribonucleosides).2. Dimerization or oligomerization of the substrate. | 1. Employ appropriate protecting groups for other reactive hydroxyls.2. Use a more dilute reaction concentration. Ensure slow, controlled addition of the phosphorylating agent. |

| Difficult Purification | 1. Product is highly polar and water-soluble.2. Co-elution of product with salts or byproducts. | 1. Use ion-exchange chromatography, which is ideal for separating charged species.2. Ensure complete removal of pyridine before chromatography. Convert the product to a different salt form (e.g., Na⁺) if the TEAB salt is problematic for downstream applications. |

| Incomplete Hydrolysis of Cyclic Intermediate | 1. Insufficient water or inadequate pH during quench/hydrolysis step.2. Short hydrolysis time. | 1. Use a sufficient excess of aqueous buffer (e.g., 1M TEAB). Ensure the pH is neutral to slightly basic.2. Increase the stirring time at room temperature after quenching to at least 2 hours. |

References

-

Title: Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Source: PMC - NIH URL: [Link]

-

Title: Selective Phosphorylation of RNA‐ and DNA‐Nucleosides under Prebiotically Plausible Conditions. Source: Chemistry – A European Journal URL: [Link]

-

Title: Prebiotic phosphorylation of nucleosides in formamide. Source: PubMed URL: [Link]

-

Title: Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. Source: JACS Au - ACS Publications URL: [Link]

-

Title: Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Source: PMC - NIH URL: [Link]

-

Title: Organophosphates as Versatile Substrates in Organic Synthesis. Source: MDPI URL: [Link]

-

Title: Phosphonic acid: preparation and applications. Source: Beilstein Journals URL: [Link]

-

Title: Synthesis of 1,3,2-Dioxoazaphospholanes. Source: International Journal of Pharmacy and Technology URL: [Link]

-

Title: Proposed mechanism for the formation of the dioxaphospholane,... Source: ResearchGate URL: [Link]

-

Title: 1,3,2-Dioxaphospholane, 2-oxide | C2H4O3P+. Source: PubChem URL: [Link]

Sources

- 1. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. omicsonline.org [omicsonline.org]

- 4. fishersci.com [fishersci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1,3,2-Dioxaphospholane, 2-oxide | C2H4O3P+ | CID 6335925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis - chemicalbook [chemicalbook.com]

The Versatile Phosphorylating Agent: Applications of 2-Chloro-1,3,2-dioxaphospholane 2-oxide in Modern Organic Synthesis

Introduction: Unveiling a Powerful Synthetic Tool

In the landscape of organic synthesis, the quest for efficient and selective methods for the introduction of phosphate moieties is of paramount importance, driven by the prevalence of organophosphorus compounds in biology, medicine, and material science. Among the arsenal of phosphorylating agents, 2-Chloro-1,3,2-dioxaphospholane 2-oxide (also known as ethylene phosphorochloridate) has emerged as a highly versatile and reactive intermediate.[1][2] Its unique structure, featuring a strained five-membered ring and a reactive P-Cl bond, makes it an exceptional precursor for the synthesis of a diverse array of complex molecules, ranging from life-saving pharmaceuticals to advanced functional polymers.[2][3] This guide provides an in-depth exploration of the applications of this reagent, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.